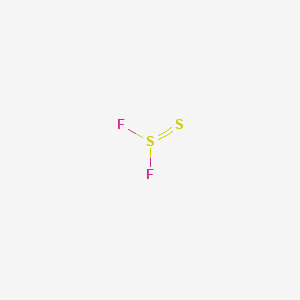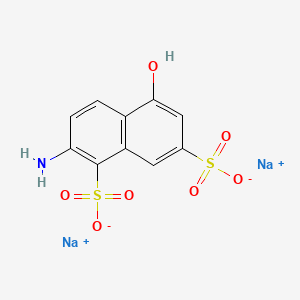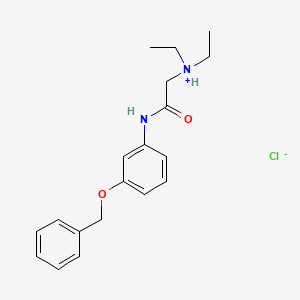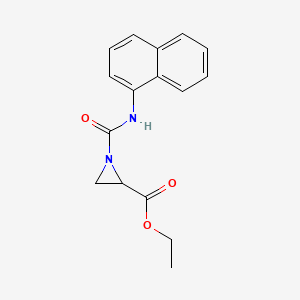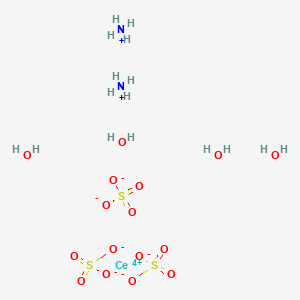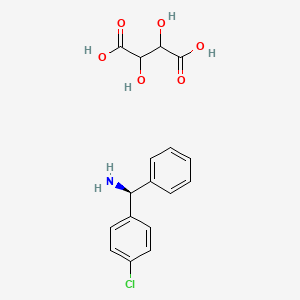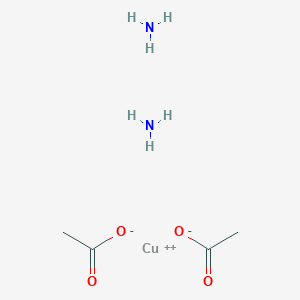
Cuprammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprammonium acetate is a coordination complex formed by the reaction of copper(II) acetate with ammonia. This compound is notable for its applications in various scientific and industrial fields, particularly in the production of cellulose solutions and as a reagent in analytical chemistry.
Synthetic Routes and Reaction Conditions:
In-Lab Synthesis: this compound can be synthesized by reacting copper(II) acetate with an excess of aqueous ammonia. The reaction typically occurs under ambient temperature and pressure conditions.
Industrial Production: On an industrial scale, the compound is produced by dissolving copper(II) acetate in a concentrated aqueous ammonia solution. The reaction mixture is then purified to obtain the desired complex.
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various organic reactions.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where it can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is a typical reducing agent used.
Substitution: Nucleophiles such as amines and alcohols are often involved.
Major Products Formed:
Oxidation: Products include various oxidized organic compounds, depending on the substrate.
Reduction: Reduced copper species and corresponding organic products.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Cuprammonium acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for detecting reducing sugars.
Biology: The compound is employed in molecular biology laboratories to detect the presence of reducing sugars in biological fluids and tissue extracts.
Industry: this compound is used in the production of cellulose solutions, which are essential in the textile and paper industries.
Mechanism of Action
The mechanism by which cuprammonium acetate exerts its effects involves its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in the detection of reducing sugars, the compound reacts with the sugars to form a characteristic orange or red complex, indicating the presence of the sugars.
Comparison with Similar Compounds
Copper(II) sulfate
Copper(II) chloride
Copper(II) nitrate
Properties
CAS No. |
13822-80-5 |
|---|---|
Molecular Formula |
C4H12CuN2O4 |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
copper;azane;diacetate |
InChI |
InChI=1S/2C2H4O2.Cu.2H3N/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H3/q;;+2;;/p-2 |
InChI Key |
JSUZYLYNGQWNMA-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].N.N.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






